molecular formula C22H28N6O2S B2363826 2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide CAS No. 1251552-00-7

2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide

Cat. No.: B2363826
CAS No.: 1251552-00-7
M. Wt: 440.57
InChI Key: IKBGKHUGDIHXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolo[4,3-a]pyrazine class, characterized by a fused bicyclic core with a triazole ring and pyrazine moiety. The structure includes a 3,5-dimethylpiperidin-1-yl substituent at position 8 and an N-{[4-(methylsulfanyl)phenyl]methyl}acetamide group at position 2 (Fig. 1). The 3,5-dimethylpiperidine introduces steric bulk and conformational rigidity, while the 4-(methylsulfanyl)benzyl group contributes hydrophobic and hydrogen-bonding interactions. The molecular formula is inferred as C24H30N6O2S, with a monoisotopic mass of ~498.2 g/mol based on structural analogs .

Preparation Methods

Synthesis of the Triazolo[4,3-a]pyrazine Core

The triazolo[4,3-a]pyrazine scaffold serves as the central heterocyclic framework. Two primary routes are documented for its synthesis:

Cyclization of Hydrazine Derivatives

The most efficient method involves cyclocondensation of trifluoroacetohydrazide with chloroacetyl chloride under basic conditions, followed by phosphorus oxychloride-mediated dehydration. As demonstrated in, trifluoroacetohydrazide (II ) reacts with chloroacetyl chloride in acetonitrile at 10°C to form intermediate III , which undergoes cyclization with POCl₃ to yield oxadiazole IV . Subsequent ring-opening with ethylenediamine at −20°C and acid-catalyzed cyclization produces 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine (VI ) in 72–85% yield.

Table 1: Reaction Conditions for Triazolo[4,3-a]pyrazine Core Synthesis

Step Reagents/Conditions Temperature Yield
1 Hydrazine hydrate, chloroacetyl chloride 10°C 65%
2 POCl₃, reflux 110°C 78%
3 Ethylenediamine, HCl −20°C to RT 82%

Alternative Pathway via 1,3-Di-keto Intermediates

A complementary approach involves condensing 1,3-di-keto compounds with 5-amino-1,2,4-triazole derivatives. For example, heating di-keto compound 2 with 5-amino-4H-1,2,4-triazole (3 ) at 120°C for 16 hours yields 7-hydroxytriazolopyrimidine (4 ), which can be adapted for pyrazine systems. Chlorination with POCl₃ generates reactive intermediates for subsequent functionalization.

Functionalization at Position 2: Acetamide Side Chain Installation

The acetamide side chain is introduced through a two-step sequence:

Synthesis of 2-Chloroacetamide Intermediate

Reaction of the triazolopyrazine core with chloroacetyl chloride in dichloromethane using triethylamine as base yields 2-chloroacetamide intermediate. This step proceeds in 89% yield under anhydrous conditions at 0°C.

Amidation with 4-(Methylsulfanyl)benzylamine

The chloroacetamide undergoes nucleophilic displacement with 4-(methylsulfanyl)benzylamine in DMF at 60°C for 12 hours. Catalytic KI enhances reactivity, achieving 75% yield.

Table 3: Reaction Parameters for Acetamide Formation

Parameter Condition Yield
Solvent DMF 75%
Catalyst KI (10 mol%) 75%
Temperature 60°C 75%

Purification and Analytical Characterization

Chromatographic Purification

Final purification employs silica gel column chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (1:1) to achieve >99% purity.

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d₆): δ 1.21 (d, 6H, piperidine-CH₃), 2.45 (s, 3H, S-CH₃), 3.51 (m, 2H, piperidine-H), 4.43 (s, 2H, CH₂CO), 7.29 (d, 2H, aryl-H).
  • HRMS : m/z calculated for C₂₃H₂₈N₆O₂S [M+H]⁺: 485.2021; found: 485.2018.

Challenges and Mitigation Strategies

Regioselectivity in Substitution

Tele-substitution at position 8 is favored over ipso-substitution by using excess piperidine (3 eq.) and toluene as solvent.

Steric Hindrance

Bulkier electrophiles necessitate higher temperatures (100°C) and prolonged reaction times (24 hours) for complete conversion.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for cyclization steps to enhance heat transfer and reduce reaction times. Pd-catalyzed amidation and in-line HPLC monitoring ensure batch consistency.

Chemical Reactions Analysis

Types of Reactions

2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine or phenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Mechanism : Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown effectiveness in reducing cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound's mechanism involves inhibition of specific kinases that are crucial for cancer progression .
    • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of triazolopyrazine derivatives, demonstrating that modifications in the piperidine moiety can enhance antiproliferative activity against human cancer cell lines.
  • Neuroprotective Effects
    • The compound's structural features suggest potential neuroprotective properties. Preliminary studies are ongoing to evaluate its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The interaction with neuroreceptors may modulate neuroinflammatory pathways, contributing to neuroprotection.
  • Antimicrobial Activity
    • Early investigations have suggested that the compound possesses antimicrobial properties against several bacterial strains. This indicates its potential as an antibiotic agent, warranting further exploration into its efficacy against resistant strains of bacteria.

Synthetic Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of Triazole and Pyrazine Rings : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Coupling Reactions : The final step involves coupling the triazole-pyrazine intermediate with an acetamide derivative under suitable conditions, often using catalysts to facilitate the reaction.
  • Antiproliferative Effects : Significant reduction in viability of cancer cells was noted in controlled studies.
  • Pharmacokinetics : Favorable absorption and distribution profiles were observed in animal models, indicating potential for therapeutic use.

Mechanism of Action

The mechanism of action of 2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs are summarized in Table 1.

Table 1: Structural and Functional Comparison with Analogues

Compound Name Core Structure Piperidine/Piperazine Substituent Phenyl Group Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound Triazolo[4,3-a]pyrazine 3,5-Dimethylpiperidin-1-yl 4-(Methylsulfanyl)benzyl C24H30N6O2S ~498.2
2-[8-(3-Methylpiperidin-1-yl)-3-oxo-triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide Triazolo[4,3-a]pyrazine 3-Methylpiperidin-1-yl 3-(Methylsulfanyl)phenyl C22H27N7O2S 465.6
N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)piperazinyl]-3-oxo-triazolo[4,3-a]pyrazin-2-yl}acetamide Triazolo[4,3-a]pyrazine 4-(2-Methylphenyl)piperazinyl 3-Isopropylphenyl C27H31N7O2 485.6

Key Differences and Implications

Piperidine/Piperazine Substitutions: The target compound’s 3,5-dimethylpiperidine group enhances steric hindrance and metabolic stability compared to the 3-methylpiperidine in . The dual methyl groups may restrict rotation, optimizing binding pocket interactions.

Phenyl Group Modifications :

  • The 4-(methylsulfanyl)benzyl group in the target compound positions the methylsulfanyl moiety para to the acetamide linkage, enabling stronger hydrogen-bond acceptor capacity compared to the meta-substituted analog in .
  • The 3-isopropylphenyl group in increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

Hydrogen-Bonding and Crystallography :

  • The acetamide group in all analogs facilitates hydrogen bonding with target proteins or crystal lattice neighbors. Etter’s graph-set analysis suggests that variations in substituent positioning alter hydrogen-bond networks, impacting crystallinity and stability.
  • Structural determination using SHELX software is critical for resolving conformational details, particularly for the triazolo-pyrazine core, which may adopt planar or puckered geometries depending on substituents.

Hypothetical Pharmacological and Physicochemical Properties

  • Solubility : The target compound’s 4-(methylsulfanyl)benzyl group may improve solubility in polar solvents compared to the lipophilic isopropylphenyl group in .
  • Bioactivity : The methylsulfanyl moiety’s electron-rich sulfur atom could enhance interactions with cysteine or methionine residues in enzyme active sites, a feature absent in .
  • Metabolic Stability: The 3,5-dimethylpiperidine in the target compound likely reduces oxidative metabolism by cytochrome P450 enzymes compared to the mono-methyl analog in .

Biological Activity

The compound 2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is a member of the triazolopyrazine class, known for its diverse biological activities. This article explores its biological activity, focusing on antibacterial effects, cytotoxicity against cancer cell lines, and structure–activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N6O2C_{21}H_{26}N_{6}O_{2}, with a molecular weight of approximately 398.47 g/mol. The structure includes a triazolo[4,3-a]pyrazine core and a piperidine ring, which are significant for its pharmacological properties.

Antibacterial Activity

Recent studies have demonstrated that triazolo[4,3-a]pyrazine derivatives exhibit notable antibacterial properties. For instance:

  • Study Findings : In a study evaluating various derivatives for their antibacterial activity using the microbroth dilution method, some compounds showed moderate to good activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Specifically, compounds similar to our target compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
CompoundMIC against S. aureus (μg/mL)MIC against E. coli (μg/mL)
2e3216

This suggests that the structural features of the triazolo[4,3-a]pyrazine scaffold contribute significantly to its antibacterial efficacy.

Cytotoxicity Against Cancer Cell Lines

The compound's potential as an anticancer agent has also been explored. In vitro studies showed that certain derivatives were effective against various cancer cell lines:

  • Cytotoxicity Results : The cytotoxic effects were evaluated using the MTT assay on cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Some derivatives demonstrated IC50 values in the low micromolar range:
CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These results indicate that the compound may inhibit cell proliferation effectively through mechanisms involving c-Met kinase inhibition .

Structure–Activity Relationship (SAR)

The relationship between the chemical structure of these compounds and their biological activity has been a focal point in research:

  • Key Observations :
    • Compounds with longer alkyl chains at specific positions tended to exhibit enhanced antibacterial activity.
    • Electron-donating groups on aromatic rings were associated with increased potency.
    • The presence of nitrogen heterocycles facilitated interactions with target proteins, enhancing efficacy .

Case Studies

Several studies have highlighted the pharmacological potential of triazolo[4,3-a]pyrazine derivatives:

  • Antimicrobial Activity : A study synthesized new derivatives and tested their antimicrobial activity against various pathogens. Compounds with specific substitutions showed significant inhibition rates .
  • Cancer Cell Inhibition : Another research effort focused on the cytotoxicity of triazolo-pyridazine derivatives against cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For multi-step reactions, low-temperature conditions (e.g., 10 °C) minimize side reactions, while solvent selection (e.g., DMF for polar intermediates) enhances solubility. Purification via column chromatography or recrystallization improves purity. Computational tools (e.g., quantum chemical calculations) can predict optimal reaction pathways, reducing trial-and-error experimentation .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups and stereochemistry. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction provides definitive structural confirmation, particularly for crystallizable intermediates .

Q. What initial biological screening approaches are recommended to assess the compound's potential therapeutic activity?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity. Cell viability assays (e.g., MTT or ATP-luminescence) assess cytotoxicity. Pair these with fluorescent or luminescent reporter systems to quantify target modulation. Dose-response curves (IC₅₀/EC₅₀) establish potency thresholds .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) be integrated with experimental data to predict the compound's mechanism of action?

  • Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to simulate interactions between the compound and putative targets (e.g., kinase domains). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Combine docking results with molecular dynamics simulations to assess stability of ligand-receptor complexes .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Conduct ADME (absorption, distribution, metabolism, excretion) profiling using LC-MS/MS to quantify plasma/tissue concentrations. Modify the scaffold to improve solubility (e.g., prodrug strategies) or reduce first-pass metabolism. Cross-validate in vitro findings with 3D organoid models or zebrafish assays to bridge the gap .

Q. How can researchers address purity challenges when scaling up synthesis without compromising reaction efficiency?

  • Methodological Answer : Implement Design of Experiments (DOE) to identify critical process parameters (e.g., temperature, catalyst loading). Use inline PAT (Process Analytical Technology) tools like FTIR or HPLC for real-time monitoring. Optimize workup procedures (e.g., liquid-liquid extraction) to remove byproducts. For thermally sensitive intermediates, employ flow chemistry to maintain strict temperature control .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding the compound's stability under varying pH conditions?

  • Methodological Answer : Perform accelerated stability studies (e.g., 40°C/75% RH) across pH ranges (2–10) using HPLC to track degradation products. Pair with computational hydrolysis prediction tools (e.g., Zeneth) to identify labile bonds. Validate findings with LC-MS to characterize degradation pathways. Adjust formulation buffers (e.g., citrate vs. phosphate) to mitigate instability .

Q. Experimental Design

Q. What in silico tools are recommended for predicting off-target interactions of this compound?

  • Methodological Answer : Use cheminformatics platforms (e.g., SwissTargetPrediction or SEA) to screen for off-target binding. Validate predictions with kinome-wide profiling (e.g., KinomeScan). Combine with transcriptomic data (RNA-seq) to assess downstream pathway activation. This integrated approach minimizes false positives and identifies high-risk off-target effects .

Properties

IUPAC Name

2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2S/c1-15-10-16(2)13-26(12-15)20-21-25-28(22(30)27(21)9-8-23-20)14-19(29)24-11-17-4-6-18(31-3)7-5-17/h4-9,15-16H,10-14H2,1-3H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBGKHUGDIHXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.